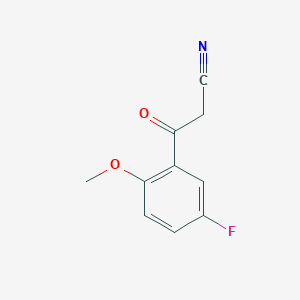
3-(4-Bromo-2,5-difluorophenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzène est un composé aromatique comprenant un cycle benzénique substitué par du brome, deux atomes de fluor et un groupe prop-2-en-1-yl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1-bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzène peut être synthétisé par plusieurs méthodes. Une approche courante consiste à bromer le 2,5-difluoro-4-(prop-2-en-1-yl)benzène en utilisant du brome ou un agent bromant dans des conditions contrôlées. La réaction se produit généralement en présence d'un catalyseur et d'un solvant approprié pour faciliter la réaction de substitution.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des processus de bromation à grande échelle, où les conditions de réaction sont optimisées pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées assure la production efficace de 1-bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzène de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzène subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactions d'oxydation : Le groupe prop-2-en-1-yl peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.
Réactions de réduction : Le composé peut subir des réactions de réduction pour modifier la double liaison du groupe prop-2-en-1-yl.
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols ou les alcoolates. Les réactions sont généralement effectuées dans des solvants polaires à des températures douces à modérées.
Réactions d'oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés dans des conditions acides ou basiques.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le gaz hydrogène en présence d'un catalyseur sont utilisés.
Principaux produits formés :
Réactions de substitution : Les produits comprennent des dérivés avec divers groupes fonctionnels remplaçant l'atome de brome.
Réactions d'oxydation : Les produits comprennent des aldéhydes, des cétones ou des acides carboxyliques.
Réactions de réduction : Les produits comprennent des alcanes ou des alcools, selon l'étendue de la réduction.
Applications De Recherche Scientifique
Le 1-bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzène a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, en particulier comme précurseur de principes actifs pharmaceutiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spéciaux, notamment les polymères et les matériaux de pointe dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 1-bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzène dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, conduisant à l'inhibition ou à l'activation de voies spécifiques. La présence d'atomes de brome et de fluor peut améliorer son affinité de liaison et sa spécificité envers ces cibles.
Composés similaires :
1-Bromo-2,5-difluoro-4-nitrobenzène : Structure similaire mais avec un groupe nitro au lieu du groupe prop-2-en-1-yl.
1,4-Dibromo-2,5-difluorobenzène : Contient deux atomes de brome au lieu d'un.
1-Bromo-2,5-difluorobenzène : Manque le groupe prop-2-en-1-yl.
Unicité : Le 1-bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzène est unique en raison de la présence du groupe prop-2-en-1-yl, qui lui confère une réactivité chimique et des applications potentielles distinctes par rapport à ses analogues. La combinaison d'atomes de brome et de fluor améliore également sa stabilité chimique et sa réactivité, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Mécanisme D'action
The mechanism of action of 1-bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1-Bromo-2,5-difluoro-4-nitrobenzene: Similar in structure but with a nitro group instead of the prop-2-en-1-yl group.
1,4-Dibromo-2,5-difluorobenzene: Contains two bromine atoms instead of one.
1-Bromo-2,5-difluorobenzene: Lacks the prop-2-en-1-yl group.
Uniqueness: 1-Bromo-2,5-difluoro-4-(prop-2-en-1-yl)benzene is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of bromine and fluorine atoms also enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7BrF2 |
|---|---|
Poids moléculaire |
233.05 g/mol |
Nom IUPAC |
1-bromo-2,5-difluoro-4-prop-2-enylbenzene |
InChI |
InChI=1S/C9H7BrF2/c1-2-3-6-4-9(12)7(10)5-8(6)11/h2,4-5H,1,3H2 |
Clé InChI |
YETNHEPFDVHVFS-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=C(C=C1F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


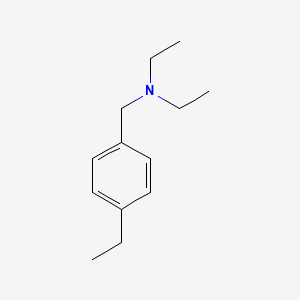
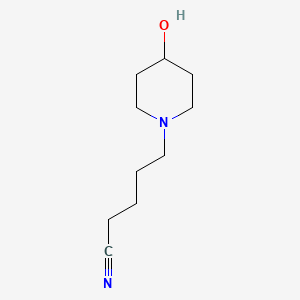
![4-oxo-N,N-diphenyl-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12444495.png)
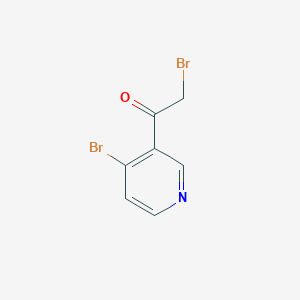

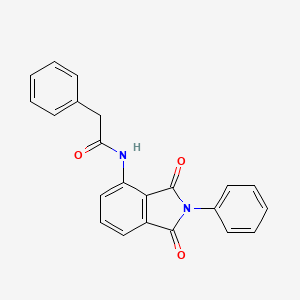

![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
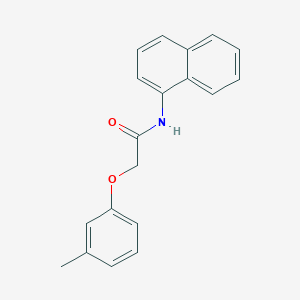
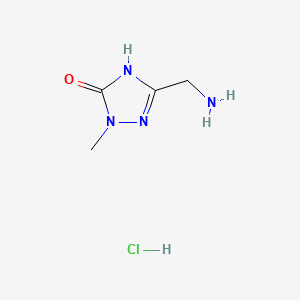
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)

